N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide
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Overview
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications
Selective 5-HT7 Receptor Ligands and Multifunctional Agents
Research has indicated that N-alkylated arylsulfonamide derivatives, including compounds structurally related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide, may serve as selective ligands for the 5-HT7 receptor or as multifunctional agents targeting multiple receptor sites. These compounds have been investigated for their potential in treating CNS disorders, demonstrating distinct antidepressant-like and pro-cognitive properties in preclinical models (Canale et al., 2016).
Antimicrobial Activity
Another study explored the synthesis of heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole, leading to new sulfonamide compounds. These compounds were evaluated for their antimicrobial activity, highlighting the potential of sulfonamide derivatives in developing new antibacterial agents (El‐Emary et al., 2002).
Synthesis of Functionalized Sulfonamides
A method involving the reaction of arylsulfonyl isocyanates with diketene in the presence of N-heteroaromatic compounds has been developed to produce functionalized sulfonamide derivatives. This synthetic route opens avenues for the generation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Alizadeh et al., 2008).
Catalysis and Chemical Synthesis
Research on sulfonic acid-functional ionic liquid catalysts has demonstrated their effectiveness in catalyzing the tert-butylation of phenol, showcasing the potential of sulfonamide-based catalysts in facilitating chemical reactions with high efficiency and selectivity (Elavarasan et al., 2011).
COX-2 Inhibition for Anti-inflammatory Applications
Sulfonamide-containing 1,5-diarylpyrazole derivatives, such as celecoxib, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering insights into the design of new anti-inflammatory drugs. The research around these compounds emphasizes the role of sulfonamide groups in achieving high potency and selectivity against COX-2 (Penning et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activities . These compounds target various phytopathogenic fungi, such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica .
Mode of Action
Related compounds have been found to inhibit the growth of certain fungi
Biochemical Pathways
Similar compounds have been found to inhibit the growth of certain fungi , suggesting that they may interfere with the biochemical pathways essential for fungal growth and reproduction.
Result of Action
Similar compounds have been found to exhibit antifungal activities , suggesting that they may inhibit the growth of certain fungi at the molecular and cellular levels.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-22-16(12-18(21-22)15-6-5-9-19-13-15)14-20-26(23,24)11-10-25-17-7-3-2-4-8-17/h2-9,12-13,20H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCMQADCGKUDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.